Tributyl tin

Acute Toxicity Bioluminescent Bacteria Butyltin Series

Tributyltin hydride (TBT, CAS 688-73-3) is the parent organotin compound mandated by the IMO Antifouling Convention for environmental monitoring and risk assessment. It exhibits 35–750× greater aquatic toxicity than DBT/MBT, making it the sole valid analytical standard for harbor sediment surveillance. For pharmaceutical intermediate synthesis, >99% TBT chloride purity is required to prevent dibutyltin dichloride co-distillates that compromise yield. Unlike DBT, TBT does not confound teratogenicity endpoints in maternal toxicity studies at doses up to 80 mg/kg. Procure the definitive organotin for regulatory compliance, toxicology research, and high-purity synthesis.

Molecular Formula C12H28Sn
Molecular Weight 291.06 g/mol
CAS No. 688-73-3
Cat. No. B045459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl tin
CAS688-73-3
SynonymsTBTC chloride
tri-n-butyl tin maleate
tri-n-butyltin
tri-n-butyltin chloride
tri-n-butyltin hydride
tributyltin
tributyltin acetate
tributyltin chloride
tributyltin fluoride
tributyltin hydride
tributyltin ion (1+)
tributyltin tetrafluoroborate
tributyltin-d27
Molecular FormulaC12H28Sn
Molecular Weight291.06 g/mol
Structural Identifiers
SMILESCCCC[SnH](CCCC)CCCC
InChIInChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;
InChIKeyDBGVGMSCBYYSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyltin (CAS 688-73-3): A High-Potency Organotin Biocide with Documented Environmental and Toxicological Profile


Tributyltin (TBT, CAS 688-73-3) is an organotin compound characterized by three butyl groups covalently bonded to a central tin atom [1]. It has been historically deployed as a potent biocide in marine antifouling paints, wood preservatives, and agricultural pesticides due to its broad-spectrum activity against aquatic organisms [1]. TBT exhibits high lipid solubility, facilitating biological membrane permeability and endocrine-disrupting effects at low concentrations [1]. Its persistence in sediments and bioaccumulation in seafood have driven international regulatory restrictions [1].

Why Tributyltin Cannot Be Replaced by Other Butyltin Congeners Without Reassessment of Toxicity and Fate


Organotin compounds exhibit pronounced structure-activity relationships where the number of alkyl groups dictates toxicological potency, degradation pathway, and environmental persistence [1]. Tributyltin (three butyl groups) demonstrates orders-of-magnitude greater acute toxicity than dibutyltin (two butyl groups) and monobutyltin (one butyl group) [2], and its metabolic conversion to these less-substituted congeners proceeds with distinct kinetics that vary by environmental compartment [3]. Substituting TBT with other butyltin species without re-evaluating the specific toxicity endpoint, matrix half-life, or regulatory status would invalidate any comparative risk assessment or analytical calibration.

Quantitative Differentiation of Tributyltin (CAS 688-73-3) from Closest Analogs


Tributyltin Exhibits 35-750× Greater Acute Toxicity to Bioluminescent Bacteria than Lower Butyltin Congeners

In a standardized bioluminescent bacteria assay (Microtox), tributyltin (TBT) was approximately 35 times more toxic than dibutyltin (DBT) and 750 times more toxic than monobutyltin (MBT) [1]. The study also compared trialkyltin compounds of varying chain lengths, finding TBT to be ~150 times more toxic than trimethyltin compounds [1].

Acute Toxicity Bioluminescent Bacteria Butyltin Series

Tributyltin Induces Hepatotoxicity at 180 µmol/kg vs. 60 µmol/kg for Dibutyltin in Mice

In a comparative in vivo study, the minimal hepatotoxic dose of tributyltin chloride (TBTC) was 180 µmol/kg, whereas dibutyltin dichloride (DBTC) induced liver injury at 60 µmol/kg [1]. Monobutyltin trichloride (MBTC) showed no hepatotoxicity even at 7000 µmol/kg [1]. Importantly, at equivalent doses (180 µmol/kg), DBTC hepatotoxicity appeared at 12 h post-administration, while TBTC effects were observed at 24 h [1].

Hepatotoxicity In Vivo Mouse Model

Tributyltin Chloride Lacks Teratogenicity at Doses up to 80 mg/kg, Contrasting with Dibutyltin Dichloride's Potent Teratogenic Effects

A comparative developmental toxicity study in pregnant rats demonstrated that tributyltin chloride (TBT) at 40–80 mg/kg caused maternal toxicity and embryolethality but did not increase malformation incidence [1]. In contrast, dibutyltin dichloride (DBT) at 10–15 mg/kg significantly increased malformations (exencephaly, cleft jaw, club foot, etc.) and embryolethality [1]. Butyltin trichloride (BT) showed no teratogenicity up to 2000 mg/kg [1].

Developmental Toxicity Teratogenicity Rat Model

Tributyltin Degrades with Half-Lives of 4–19 Days in Seawater vs. Months to Years in Sediments

Degradation half-lives for tributyltin (TBT) vary dramatically by environmental compartment: 4–19 days in seawater [1], 6 weeks to a few months in freshwater [2], and 360–775 days in surficial sediments [3]. The principal degradation product is dibutyltin (DBT), with lesser amounts of monobutyltin (MBT) formed [1]. Photolysis is negligible; biological degradation dominates [2].

Environmental Fate Half-Life Degradation

Tributyltin Analytical Standards Require Certified Reference Materials for Method Validation Under ISO 17353:2004

The determination of tributyltin (TBT) in water samples is standardized under ISO 17353:2004 and CEN/TS 16692:2015, which specify methods for simultaneous quantification of monobutyltin, dibutyltin, and tributyltin [1][2]. Certified reference materials (CRMs) such as GBW08710 (tributyltin in methanol, 1547 ± 47 µg/g as C12H27Sn) are essential for instrument calibration and method validation [3]. Without such standards, comparability across laboratories is not assured.

Analytical Chemistry Method Validation Regulatory Compliance

Application Scenarios Where Tributyltin's Differentiated Profile Dictates Selection


Environmental Monitoring of Antifouling Paint Leachates in Marine Sediments

Regulatory monitoring of TBT in harbor sediments requires analytical methods capable of quantifying TBT and its degradation products DBT and MBT simultaneously due to the compound's long sediment half-life (360–775 days) [6]. The selection of TBT analytical standards over lower butyltin congeners is mandatory because TBT remains the parent compound of concern under the IMO Antifouling Convention [5], and its 35-750× greater aquatic toxicity compared to DBT and MBT makes it the primary risk driver [3].

Comparative Toxicology Studies Differentiating Organotin-Induced Hepatotoxicity vs. Teratogenicity

Researchers investigating organotin toxicity mechanisms must select TBT when studying maternal toxicity and embryolethality without the confounding factor of teratogenicity, as TBT (unlike DBT) does not increase malformation rates at doses up to 80 mg/kg [6]. Conversely, studies focused on hepatotoxicity should note that DBT (60 µmol/kg) is 3× more potent than TBT (180 µmol/kg) in inducing liver injury in mice, making TBT a less sensitive but still relevant probe for hepatic endpoints [5].

Development of High-Purity Tributyltin Chloride for Organometallic Synthesis

The preparation of pharmaceutical intermediates via organotin reagents demands TBT chloride of >99% purity to avoid side reactions from dibutyltin dichloride contamination, which co-distills with TBT chloride due to close boiling points [6]. The patented reactive distillation process addresses this challenge, enabling procurement of TBT chloride suitable for applications where trace DBT would compromise synthetic yield or product purity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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